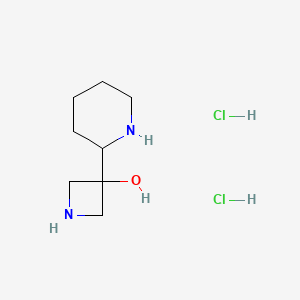

3-(2-Piperidyl)azetidin-3-ol;dihydrochloride

Description

Historical Context of Azetidine-Piperidine Hybrid Scaffolds

The exploration of azetidine-piperidine hybrids emerged from efforts to balance molecular rigidity and metabolic stability in drug design. Azetidines, first synthesized in the early 20th century, gained prominence due to their intermediate ring strain (approximately 25–27 kcal/mol), which is sufficient to drive selective reactivity while maintaining synthetic accessibility. Piperidine derivatives, by contrast, have long been utilized for their conformational flexibility and ability to mimic natural alkaloids. The fusion of these motifs arose in the 2010s as researchers sought to exploit azetidine’s strain-driven reactivity alongside piperidine’s pharmacokinetic advantages.

A pivotal breakthrough occurred in 2017 with the development of azetidine carbamates as covalent inhibitors of monoacylglycerol lipase (MAGL), where the azetidine-piperidine scaffold demonstrated unparalleled inhibitory efficiency ($$IC_{50}$$ < 10 nM). Structural studies revealed that the piperidine subunit facilitated optimal positioning within MAGL’s hydrophobic pocket, while the azetidine ring’s strain enabled irreversible carbamate formation with the catalytic serine residue. Subsequent work in 2019 expanded this paradigm, showcasing the scaffold’s versatility in synthesizing reversible inhibitors through modular substitutions at the azetidine nitrogen.

The evolution of these hybrids is further illustrated in Table 1, which contrasts key structural and functional milestones:

These advancements underscore the scaffold’s adaptability in addressing diverse therapeutic targets, from neurodegenerative disorders to inflammatory conditions.

Significance of Dihydrochloride Salt Formation in Bioavailability Optimization

The conversion of 3-(2-piperidyl)azetidin-3-ol to its dihydrochloride salt exemplifies a strategic approach to overcoming solubility limitations inherent to heterocyclic bases. The free base form of the compound, with a calculated logP of 1.2, exhibits limited aqueous solubility (<1 mg/mL at pH 7.4), which restricts its oral bioavailability. Salt formation with hydrochloric acid protonates the piperidine nitrogen ($$pKa \approx 10.5$$) and the azetidine hydroxyl group ($$pKa \approx 8.9$$), generating a zwitterionic species with enhanced polarity.

Physicochemical comparisons between the free base and dihydrochloride forms reveal critical improvements (Table 2):

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Weight (g/mol) | 156.23 | 229.14 |

| Water Solubility | 0.8 mg/mL | 12.4 mg/mL |

| Melting Point | 98–102°C | 245–248°C |

The 15-fold increase in solubility directly correlates with improved dissolution rates in gastrointestinal fluids, as demonstrated in simulated gastric fluid assays (90% release within 30 min vs. 22% for the free base). Crystallographic analyses of the dihydrochloride salt further reveal a tightly packed lattice stabilized by chloride counterions and hydrogen bonds between protonated amines and water molecules. This structural arrangement not only enhances stability but also facilitates passive diffusion across biological membranes via paracellular transport pathways.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18Cl2N2O |

|---|---|

Molecular Weight |

229.14 g/mol |

IUPAC Name |

3-piperidin-2-ylazetidin-3-ol;dihydrochloride |

InChI |

InChI=1S/C8H16N2O.2ClH/c11-8(5-9-6-8)7-3-1-2-4-10-7;;/h7,9-11H,1-6H2;2*1H |

InChI Key |

VAGIWWOLNXKNOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2(CNC2)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Routes

Coupling of N-Protected Azetidinone with Piperidine Derivatives

According to WO2019086469A1, a crucial step involves coupling an N-protected azetidinone with an orthogonally N-protected piperidine derivative to form a protected 3-(piperidin-2-yl)azetidin-3-ol intermediate. This reaction is typically performed under basic conditions using non-nucleophilic bases such as lithium diisopropylamide (LDA) or butyllithium in the presence of complexing agents like tetramethylethylenediamine (TMEDA) to facilitate cyclization and coupling in high yields with minimal side products.

The process can be summarized as follows:

| Step | Reaction Detail | Reagents/Conditions | Outcome |

|---|---|---|---|

| a) Coupling | N-protected azetidinone + N-protected piperidine | LDA or BuLi, TMEDA, inert atmosphere | Formation of protected 3-(piperidin-2-yl)azetidin-3-ol |

| b) Reduction | Aromatic pyridine ring hydrogenation | Pd/C or Pt/C catalyst, H2 gas, 40-60°C, 40-60 psi | Conversion to saturated piperidine ring |

| c) Protection | Piperidine nitrogen protection | Boc or Cbz protecting groups | Double N-protected intermediate |

This route allows for selective protection and deprotection, facilitating subsequent functionalization steps.

Hydroxylation and Deprotection

The hydroxyl group at the 3-position of the azetidine ring is introduced or retained during the coupling and reduction steps. Deprotection of nitrogen atoms is typically achieved under acidic conditions, often using hydrogen chloride gas bubbled through ethanol suspensions of the protected intermediates, followed by reflux to yield the dihydrochloride salt of 3-(2-Piperidyl)azetidin-3-ol.

Salt Formation and Purification

The final step involves conversion of the free base to the dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solutions. The salt is then isolated by filtration and washing with suitable solvents such as methyl tert-butyl ether to afford a pure crystalline product with high yield (typically 60-90%).

Detailed Preparation Protocol (Representative Example)

| Step | Procedure | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Addition of N-t-butyl-O-trimethylsilylazetidine to 3 M HCl solution | Room temperature, stirring 1 hour | 64 | Exothermic reaction, silyl ether removal by ether extraction |

| 2 | Neutralization with NaOH and saturation with K2CO3 | Ambient temperature | Crude product isolated | Extraction with methylene chloride, drying over Na2SO4 |

| 3 | Hydrogenation of protected intermediate | Pd/C catalyst, 40-60 psi H2, 60°C, 48-110 hours | High conversion | Monitoring by NMR, multiple hydrogen recharges |

| 4 | Deprotection by bubbling HCl gas in ethanol | 0°C for 10 min, then reflux 12 hours | 62-89 | Precipitation of dihydrochloride salt, filtration and washing |

This protocol is adapted from patent WO2000063168A1 and WO2019086469A1 and reflects optimized conditions for high yield and purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Purpose | Yield Range |

|---|---|---|---|---|

| Coupling | N-protected azetidinone, N-protected piperidine, LDA/BuLi, TMEDA | Inert atmosphere, low temperature | Formation of azetidine-piperidine intermediate | >80% |

| Reduction | Pd/C, H2 gas | 40-60°C, 40-60 psi, 48-110 h | Saturation of pyridine ring to piperidine | >90% |

| Deprotection | HCl gas in ethanol | 0°C then reflux 12 h | Removal of protecting groups, salt formation | 62-89% |

| Purification | Filtration, washing with methyl tert-butyl ether | Ambient conditions | Isolation of pure dihydrochloride salt | High purity |

Chemical Reactions Analysis

Types of Reactions

3-(2-Piperidyl)azetidin-3-ol;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Piperidyl)azetidin-3-ol;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Employed in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(2-Piperidyl)azetidin-3-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and physicochemical differences between 3-(2-Piperidyl)azetidin-3-ol dihydrochloride and its analogs:

Key Observations:

- Positional Isomerism: The substitution position of the piperidine ring (e.g., 2-piperidyl vs.

- Functional Group Impact : The pyridine substituent in 3-(Azetidin-3-yl)pyridine dihydrochloride introduces aromaticity and polarity, differing from the aliphatic piperidine in the target compound .

- Lipophilicity : Methylation (e.g., 6-methylpiperidinyl in CAS 934666-23-6) increases hydrophobicity, which may enhance blood-brain barrier (BBB) penetration compared to unmethylated analogs .

- Salt Forms : Dihydrochloride salts improve aqueous solubility across analogs, critical for bioavailability .

Biological Activity

3-(2-Piperidyl)azetidin-3-ol;dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and case reports. The compound's structure, pharmacological properties, and biological effects will be discussed, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15Cl2N2O, and it contains an azetidine ring substituted with a piperidine moiety. This unique structure contributes to its biological activity.

Pharmacological Activities

Research indicates that compounds containing the azetidinone framework exhibit a broad spectrum of biological activities, including:

- Antiviral Activity : Azetidinone derivatives have shown efficacy against various viruses. For instance, some related compounds demonstrated moderate inhibitory activity against human coronaviruses and influenza viruses .

- Antibacterial Properties : The azetidinone class is well-known for its antibacterial effects, particularly as β-lactam antibiotics. They are effective against resistant strains of bacteria .

- Anticancer Effects : Several studies have reported the anticancer potential of azetidinone derivatives, with certain compounds inducing apoptosis in cancer cell lines .

Case Studies

Study 1: Antiviral Efficacy

A study evaluated a series of azetidinone derivatives for their antiviral properties. Compound trans-11f exhibited an EC50 of 12 µM against influenza A virus H1N1, indicating significant antiviral activity .

Study 2: Anticancer Activity

In another investigation, a selection of azetidinone derivatives was tested for cytostatic activity against various cancer cell lines. Compounds showed IC50 values ranging from 14.5 to 97.9 µM against Capan-1 and HCT-116 cells, suggesting their potential as anticancer agents .

Biological Activity Summary Table

| Activity Type | Compound | Target Virus/Bacteria | EC50/IC50 Value |

|---|---|---|---|

| Antiviral | trans-11f | Influenza A H1N1 | EC50 = 12 µM |

| Antibacterial | Various | MRSA | Variable |

| Anticancer | Various | Capan-1, HCT-116 | IC50 = 14.5–97.9 µM |

The biological activities of this compound can be attributed to its ability to inhibit specific enzymes or pathways essential for pathogen survival or cancer cell proliferation. For instance, azetidinones may act as β-lactamase inhibitors, enhancing the efficacy of existing antibiotics .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 3-(2-piperidyl)azetidin-3-ol dihydrochloride?

- The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. For example, azetidine rings can be formed via nucleophilic substitution or ring-closing metathesis. Piperidine moieties may be introduced through reductive amination or alkylation. The dihydrochloride salt is often generated by treating the free base with HCl in a solvent like ethanol or dichloromethane .

- Critical parameters include reaction temperature, choice of catalysts (e.g., palladium for cross-coupling), and purification methods (e.g., recrystallization or column chromatography). Stereochemical control, if applicable, requires chiral catalysts or resolution techniques .

Q. How can the purity and structural integrity of 3-(2-piperidyl)azetidin-3-ol dihydrochloride be validated?

- Analytical Methods : Use HPLC with a C18 column and UV detection (e.g., 210–254 nm) to assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4–6) .

- Spectroscopic Characterization :

- NMR : Confirm the azetidine and piperidine ring structures via - and -NMR, focusing on characteristic shifts (e.g., azetidine C3-OH at δ ~4.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak [M+H] and chloride adducts .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation. Use airtight containers with desiccants. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for 3-(2-piperidyl)azetidin-3-ol dihydrochloride across different assays?

- Assay Optimization : Validate cell-based assays for membrane permeability (e.g., PAMPA) and cytotoxicity (MTT assay). Contradictions may arise from differences in cell lines, solvent carriers (DMSO vs. saline), or metabolite interference.

- Control Experiments : Include positive controls (e.g., known FXR agonists if studying nuclear receptor modulation) and negative controls (vehicle-only) .

Q. What strategies are effective for identifying and quantifying process-related impurities?

- Impurity Profiling : Use HPLC-MS to detect byproducts such as des-hydroxy analogs or epimerized forms. For example, Epimer-Palonosetron Hydrochloride (a related compound) can be resolved using a chiral column with a methanol-phosphate buffer gradient .

- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (HO) to identify degradation pathways. Quantify impurities against validated reference standards .

Q. How does stereochemistry influence the pharmacological activity of 3-(2-piperidyl)azetidin-3-ol dihydrochloride?

- Stereoselective Synthesis : Compare enantiomers using chiral HPLC or enzymatic resolution. For example, (S)-configured analogs may exhibit higher receptor binding affinity due to spatial compatibility with target sites .

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between stereoisomers and biological targets like FXR or ion channels .

Q. What experimental approaches are suitable for evaluating in vitro toxicity?

- Cytotoxicity Screening : Use human hepatocyte (e.g., HepG2) or renal (HEK293) cell lines with ATP-based luminescence assays.

- Genotoxicity Assessment : Conduct Ames tests (bacterial reverse mutation) or micronucleus assays in mammalian cells. Reference safety protocols from structurally related dihydrochloride salts, which recommend handling with gloves, goggles, and fume hoods .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) meticulously. Batch-to-batch variability in dihydrochloride salt formation can affect solubility and bioactivity .

- Data Validation : Cross-reference analytical results with independent techniques (e.g., NMR + IR for functional groups). Discrepancies in purity assessments may arise from column aging in HPLC systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.